N-benzyl-1-methylpiperidin-4-amine
Overview
Description
“N-benzyl-1-methylpiperidin-4-amine” is a chemical compound with the InChI code 1S/C13H20N2/c1-15-9-7-13(8-10-15)14-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 .
Synthesis Analysis
The synthesis of “N-benzyl-1-methylpiperidin-4-amine” involves several steps. The amino group of the compound attacks the protonated cyanogen group, forming an amidine intermediate. This intermediate then undergoes isomerization, leading to another intermediate. This second intermediate undergoes intramolecular cyclization through nucleophilic addition of the amino group to the carbonyl group .Molecular Structure Analysis
The molecular structure of “N-benzyl-1-methylpiperidin-4-amine” is represented by the InChI code 1S/C13H20N2/c1-15-9-7-13(8-10-15)14-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 . The molecular weight of the compound is 204.32 .Physical And Chemical Properties Analysis
“N-benzyl-1-methylpiperidin-4-amine” is a liquid at room temperature . It has a boiling point of 110°C at 0.7mBar .Scientific Research Applications
Chemical Synthesis
“N-benzyl-1-methylpiperidin-4-amine” is used in chemical synthesis . It has a molecular weight of 204.32 and a boiling point of 110°C at 0.7mBar . It’s a liquid at room temperature .
Biocatalysis
This compound is used in biocatalysis, specifically in the engineering of Mesorhizobium imine reductase (Mes IRED) for better N-benzyl cyclo-tertiary amine production . Through alanine scanning and consensus mutation, 12 single-site Mes IRED mutants were identified from 23 candidates, showing improved conversion of N-benzylpyrrolidine and N-benzylpiperidine .
Drug Synthesis
“N-benzyl-1-methylpiperidin-4-amine” is used in drug synthesis . For example, it’s used in the synthesis of N-benzyl cyclo-tertiary amines, which are basic building blocks of many active pharmaceutical ingredients .
Enzyme Engineering
This compound is used in enzyme engineering . The best-performing mutant for N-benzylpyrrolidine, Mes IRED V212A/I213V (M1), increased conversion from 23.7% to 74.3%. For N-benzylpiperidine, Mes IRED V212A/I177A/A241I (M2) enhanced conversion from 22.8% to 66.8% .
Whole-Cell Biocatalysis
“N-benzyl-1-methylpiperidin-4-amine” is used in whole-cell biocatalysis . Using recombinant E. coli coexpressing Mes IRED and glucose dehydrogenase (GDH), high conversions were achieved: 75.1% for N-benzylpyrrolidine (M1) and 88.8% for N-benzylpiperidine (M2) .
Preparative Experiments
In preparative experiments, this compound resulted in 86.2% conversion and 60.2% yield for N-benzylpiperidine .
Safety And Hazards
properties
IUPAC Name |
N-benzyl-1-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15-9-7-13(8-10-15)14-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMXNLSUDHVDJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-methylpiperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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